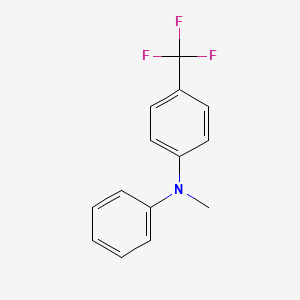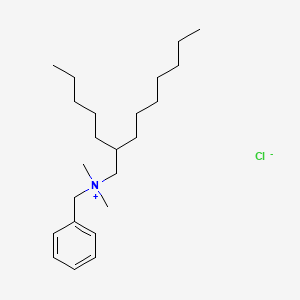
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, two methyl groups, and a long alkyl chain attached to the nitrogen atom, with a chloride ion as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride typically involves the quaternization of N,N-dimethyl-2-pentylnonan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The product is purified through crystallization or distillation, and the final product is obtained as a crystalline solid or powder.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzethonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of both benzyl and dimethyl groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
143110-80-9 |
|---|---|
Fórmula molecular |
C23H42ClN |
Peso molecular |
368.0 g/mol |
Nombre IUPAC |
benzyl-dimethyl-(2-pentylnonyl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-5-7-9-10-13-17-22(16-12-8-6-2)20-24(3,4)21-23-18-14-11-15-19-23;/h11,14-15,18-19,22H,5-10,12-13,16-17,20-21H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XNQSEYFFENRTDI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(CCCCC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
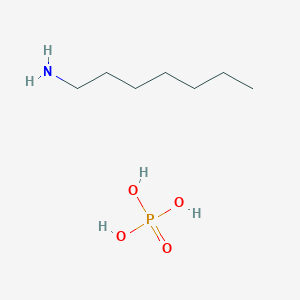
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
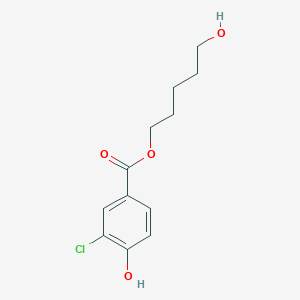

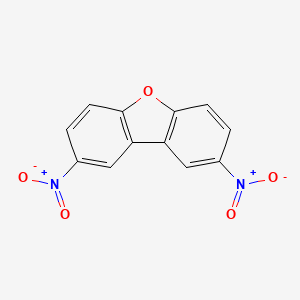
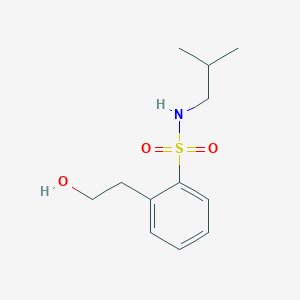
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
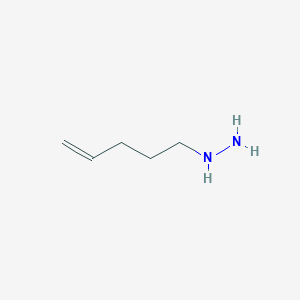
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
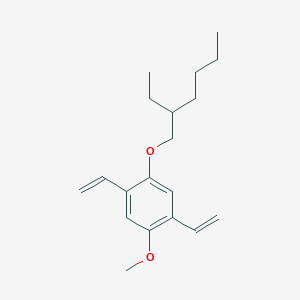
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
